molecular formula C10H5N3O3 B14863398 5-(4-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid

5-(4-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B14863398
M. Wt: 215.16 g/mol
InChI Key: QKAYOAKBVQCNOM-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the cyanophenyl group under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(4-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The cyanophenyl group enhances the compound’s binding affinity to these targets, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic pathways.

Comparison with Similar Compounds

  • 4-Cyanophenylacetic acid
  • 4-Cyanophenylhydrazine
  • 4-Cyanophenylacetonitrile

Comparison: Compared to these similar compounds, 5-(4-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts greater stability and reactivity

Properties

Molecular Formula

C10H5N3O3

Molecular Weight

215.16 g/mol

IUPAC Name

5-(4-cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C10H5N3O3/c11-5-6-1-3-7(4-2-6)8-12-13-9(16-8)10(14)15/h1-4H,(H,14,15)

InChI Key

QKAYOAKBVQCNOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NN=C(O2)C(=O)O

Origin of Product

United States

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